molecular formula C21H22BrN5O2S B15023598 6-(3-bromo-4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-bromo-4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15023598
M. Wt: 488.4 g/mol
InChI Key: STPVJKXHEMRXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of 6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors and enzymes contributes to its biological activity . For example, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to therapeutic effects in conditions like glaucoma or Alzheimer’s disease.

Comparison with Similar Compounds

Similar compounds to 6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines, such as:

These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings

Properties

Molecular Formula

C21H22BrN5O2S

Molecular Weight

488.4 g/mol

IUPAC Name

6-(3-bromo-4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22BrN5O2S/c1-12-4-6-14(7-5-12)11-23-20(28)19-18(15-8-9-17(29-3)16(22)10-15)26-27-13(2)24-25-21(27)30-19/h4-10,18-19,26H,11H2,1-3H3,(H,23,28)

InChI Key

STPVJKXHEMRXEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC(=C(C=C4)OC)Br

Origin of Product

United States

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